The synthesis of Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide typically involves several key steps:
The molecular structure of Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide can be described as follows:
Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide can participate in various chemical reactions:
The mechanism of action for Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide is primarily linked to its role as an impurity in Anagrelide formulations. Anagrelide acts as a platelet-reducing agent by inhibiting phosphodiesterase activity, leading to decreased platelet production in bone marrow. The presence of this compound may influence pharmacokinetics or pharmacodynamics through interactions at similar biological targets or pathways .
Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide exhibits several notable physical and chemical properties:
Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide is primarily utilized in pharmaceutical research:
This comprehensive analysis highlights the significance of Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide within medicinal chemistry and its implications in drug development and research applications.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3